![molecular formula C6H5BrClN B1373553 3-Bromo-5-chloro-2-methylpyridine CAS No. 131036-39-0](/img/structure/B1373553.png)
3-Bromo-5-chloro-2-methylpyridine
Overview
Description
3-Bromo-5-chloro-2-methylpyridine (3BC2MP) is an important organic compound with a variety of applications in scientific research. It is a heterocyclic compound, meaning that it contains atoms of at least two different elements, and is composed of a five-membered ring of nitrogen, bromine, and chlorine atoms. 3BC2MP is a versatile compound and has been used in a variety of experiments, ranging from the synthesis of other compounds to the investigation of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
A key application of 3-Bromo-5-chloro-2-methylpyridine is in the synthesis of complex chemical compounds. For instance, it has been used in the synthesis of Schiff base compounds, with one study demonstrating the creation of a compound by condensing equimolar 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine. This compound showed significant antibacterial activities, highlighting its potential in medicinal chemistry (Wang et al., 2008).
Chemical Transformation Studies
Studies have also explored the transformation of 3-Bromo-5-chloro-2-methylpyridine under various conditions. For instance, the migration of halogen atoms in derivatives of dihydroxypyridine has been examined, showing how the chlorine atom can replace a bromine atom in certain positions, which is crucial in understanding the reactivity of such compounds (Hertog & Schogt, 2010).
Applications in Pharmaceutical Intermediates
3-Bromo-5-chloro-2-methylpyridine serves as an important intermediate in the synthesis of various medicines and pesticides. Research in this area has focused on methods to separate and purify this compound, which is critical for its effective use in pharmaceuticals (Su Li, 2005).
Functionalization and Catalysis
The compound has been used in chemoselective amination processes. Research in this domain shows how it can be selectively functionalized under different conditions, demonstrating its versatility and potential in organic synthesis (Stroup et al., 2007).
Building Blocks in Medicinal Chemistry
Furthermore, 3-Bromo-5-chloro-2-methylpyridine has been identified as a valuable building block in medicinal chemistry. Its role in the synthesis of pentasubstituted pyridines, which are crucial in various chemical manipulations, has been explored, indicating its importance in drug development (Wu et al., 2022).
properties
IUPAC Name |
3-bromo-5-chloro-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYZGHIRFIVVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677248 | |
Record name | 3-Bromo-5-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131036-39-0 | |
Record name | 3-Bromo-5-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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